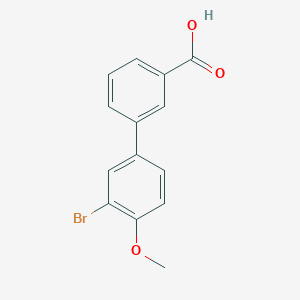

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

説明

BenchChem offers high-quality 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYOTNRWOUSBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594226 | |

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-32-8 | |

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Electronic Properties of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Abstract

This technical guide offers a comprehensive analysis of the anticipated electronic properties of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215206-32-8).[1] For researchers, scientists, and professionals in drug development and materials science, this document provides a foundational understanding of how the unique substitution pattern on the biphenyl core dictates its electronic behavior. By synthesizing established experimental techniques and computational modeling approaches, we present a holistic, albeit predictive, view of the compound's electrochemical and photophysical characteristics.

Introduction: The Strategic Design of Substituted Biphenyls

Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their rigid, yet conformationally flexible, nature. Their electronic properties can be finely tuned by the strategic placement of various functional groups. The electronic landscape of a molecule dictates its intermolecular interactions, reactivity, and photophysical behavior. In 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, the interplay of electron-donating and electron-withdrawing substituents creates a molecule with a distinct and potentially valuable electronic profile. Understanding these properties is crucial for designing novel therapeutics that interact specifically with biological targets or for engineering new materials with tailored optoelectronic functions.

Molecular Architecture and its Electronic Consequences

The electronic character of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a direct result of the combined effects of its constituent parts: the biphenyl core and its substituents. The π-system of the biphenyl core allows for electronic communication between the two phenyl rings, influenced by the torsional angle between them.

-

Biphenyl Core : The conjugated π-system of the biphenyl scaffold is the foundation of the molecule's electronic properties.

-

3'-Bromo Group : The bromine atom at the 3'-position exerts a dual electronic influence. It is electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). Overall, it is a deactivating group in electrophilic aromatic substitution.

-

4'-Methoxy Group : The methoxy group at the 4'-position is a strong electron-donating group (+R > -I), increasing the electron density of the phenyl ring it is attached to.

-

3-Carboxylic Acid Group : The carboxylic acid group at the 3-position is a strong electron-withdrawing group (-I and -R), significantly lowering the electron density of its host ring.

This specific arrangement of substituents is expected to create a highly polarized molecule with distinct regions of electron richness and deficiency, which will govern its interactions and potential applications.

Experimental Approaches to Elucidate Electronic Properties

A combination of electrochemical and spectroscopic techniques is essential for the empirical determination of the electronic properties of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a key technique for probing the redox potentials of a molecule, which are directly related to the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed Experimental Protocol:

-

Preparation of the Analyte Solution : A 1 mM solution of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is prepared in a high-purity, anhydrous, and degassed electrochemical solvent such as acetonitrile or dimethylformamide.

-

Supporting Electrolyte : A 0.1 M solution of a suitable supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the analyte solution to ensure conductivity.

-

Electrochemical Cell Assembly : A standard three-electrode cell is assembled, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation : The solution is purged with a high-purity inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition : The cyclic voltammogram is recorded by sweeping the potential from an initial value where no faradaic current is observed to a final potential and then reversing the scan. A typical scan rate is 100 mV/s.

-

Internal Standard : For accurate determination of the HOMO and LUMO energy levels, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.

-

Data Analysis : The onset potentials of the first oxidation (E_ox) and reduction (E_red) waves are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using established empirical formulas.

Diagram of the Cyclic Voltammetry Workflow:

Caption: A streamlined workflow for the electrochemical analysis of organic compounds using cyclic voltammetry.

UV-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions between the ground state and excited states of the molecule, providing information about its optical bandgap.

Detailed Experimental Protocol:

-

Solution Preparation : A dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Spectrophotometer Setup : A dual-beam UV-Vis spectrophotometer is used, with a cuvette containing the pure solvent as a reference.

-

Data Acquisition : The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

-

Data Analysis : The wavelength of maximum absorption (λ_max) is identified. The optical bandgap can be estimated from the onset of the absorption edge using the equation: E_g = 1240 / λ_onset (nm).

Table 1: Predicted Electronic Properties of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

| Property | Predicted Value Range | Rationale |

| HOMO Energy | -5.5 to -6.0 eV | The electron-donating methoxy group will raise the HOMO level, but the electron-withdrawing bromo and carboxylic acid groups will lower it. |

| LUMO Energy | -2.5 to -3.0 eV | The strong electron-withdrawing carboxylic acid group is expected to significantly lower the LUMO level. |

| Electrochemical Bandgap | 2.5 to 3.5 eV | The difference between the HOMO and LUMO energy levels. |

| λ_max | 280 to 320 nm | Typical for substituted biphenyl systems, representing π-π* transitions. |

| Optical Bandgap | 3.9 to 4.4 eV | Estimated from the predicted absorption onset. |

Computational Modeling: A Theoretical Insight

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules.[2]

Computational Workflow:

-

Geometry Optimization : The 3D structure of the molecule is optimized to its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[3]

-

Frequency Calculation : A frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Property Calculation : Single-point energy calculations are carried out to determine the HOMO and LUMO energies, molecular orbital distributions, and the theoretical electronic absorption spectrum. Computational studies on similar biphenyl derivatives have shown a good correlation between calculated molecular electrostatic potentials and the substitution patterns.[4][5]

Diagram of the Interplay between Structure and Electronic Properties:

Caption: A conceptual diagram illustrating how the molecular structure influences the key electronic properties of the compound.

Potential Applications in Drug Discovery and Materials Science

The predicted electronic characteristics of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid suggest its potential utility in several fields:

-

Medicinal Chemistry : The distinct electronic distribution and the presence of hydrogen bond donors/acceptors (carboxylic acid and methoxy group) could enable specific interactions with biological targets such as enzymes or receptors. Substituted biphenyls are known to be important in drug design.

-

Organic Electronics : The tunable frontier orbital energies make this compound a potential building block for organic electronic materials. The significant dipole moment arising from the substituent pattern could be advantageous in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

While direct experimental data is pending, a thorough analysis of the structure of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid allows for a robust prediction of its electronic properties. The combination of electron-donating and electron-withdrawing groups on the biphenyl scaffold is expected to result in a molecule with a significant dipole moment, tunable frontier orbital energies, and specific light absorption characteristics. The experimental and computational methodologies outlined in this guide provide a clear roadmap for the empirical validation and further exploration of this promising compound for applications in both the life sciences and materials science.

References

-

Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (2020). PubMed. Retrieved January 27, 2026, from [Link]

-

Electronic structure investigation of biphenylene films. (2017). The Journal of Chemical Physics. Retrieved January 27, 2026, from [Link]

-

Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1215206-32-8 Cas No. | 3'-Bromo-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Targets of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Abstract

The biphenyl carboxylic acid motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, less-characterized member of this family: 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid. While direct biological data for this compound is scarce, its structural features—a rigid biphenyl core, a reactive carboxylic acid group, and specific halogen and methoxy substitutions—suggest a high probability of interaction with various biological targets. This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, outlining a rational, hypothesis-driven approach to systematically identify and validate the potential biological targets of this molecule. We will synthesize insights from structurally related compounds to propose primary target classes and provide detailed, field-proven experimental workflows, from initial in silico screening to robust, unbiased proteomic identification methods.

Introduction: The Rationale for Target Discovery

The biphenyl carboxylic acid framework is integral to numerous established therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[1][2] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal are classic examples that validate the therapeutic potential of this scaffold.[1][2] The structural rigidity of the biphenyl system, combined with the hydrogen-bonding and ionic interaction capabilities of the carboxylic acid group, provides a robust platform for designing molecules that can effectively interact with the binding sites of biological macromolecules.

The subject of this guide, 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, possesses distinct substitutions that are known to influence pharmacokinetic and pharmacodynamic properties. The bromo- and methoxy- groups can modulate lipophilicity, metabolic stability, and electronic distribution, thereby fine-tuning the compound's interaction with potential protein targets. Given the established polypharmacology of the parent scaffold, a systematic investigation is warranted to unlock the therapeutic potential of this specific derivative.

Table 1: Physicochemical Properties of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 1215206-32-8 | Thermo Fisher Scientific |

| Molecular Formula | C₁₄H₁₁BrO₃ | Thermo Fisher Scientific |

| Molecular Weight | 307.14 g/mol | Thermo Fisher Scientific |

| IUPAC Name | 3-(3-bromo-4-methoxyphenyl)benzoic acid | Thermo Fisher Scientific |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | Thermo Fisher Scientific |

Hypothesized Biological Target Classes

Based on extensive literature precedent for the biphenyl carboxylic acid scaffold, we can formulate several primary hypotheses regarding the potential biological targets of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid.

Anti-inflammatory Targets

The most prominent activity associated with this scaffold is anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Cyclooxygenase (COX-1 & COX-2): These enzymes are key to the biosynthesis of prostaglandins, which are critical mediators of inflammation and pain.[3] Many biphenyl carboxylic acids function as NSAIDs by inhibiting COX activity.[1]

-

NF-κB Signaling Pathway: Chronic inflammation is often driven by the dysregulation of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This pathway controls the expression of numerous pro-inflammatory genes.[6] Some biphenyl derivatives have been shown to modulate NF-κB signaling, presenting a plausible, COX-independent anti-inflammatory mechanism.[1]

Anticancer Targets

A growing body of evidence supports the anticancer potential of biphenyl carboxylic acid derivatives.[2]

-

Hormone Receptors: The structural similarity to certain hormonal ligands suggests potential interaction with nuclear receptors. For instance, some biphenyl compounds have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[7][8] Similarly, molecular docking studies have suggested interactions with the estrogen receptor alpha for some analogues, relevant in breast cancer.[2]

-

Cell Cycle Kinases: Specific derivatives have been shown to inhibit cyclin-dependent kinases, such as Cdk4, leading to cell cycle arrest at the G0/G1 phase.[9]

-

Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. At least one biphenyl carboxylic acid derivative has been found to inhibit tubulin polymerization, causing a G2/M phase block.[9]

Uricosuric Targets (Anti-Gout)

More recently, this scaffold has been identified as a potent inhibitor of urate transporter 1 (URAT1).[10]

-

URAT1 (SLC22A12): This transporter, located in the apical membrane of renal proximal tubular cells, is responsible for the reabsorption of uric acid from urine back into the blood.[11] Inhibition of URAT1 increases uric acid excretion, thereby lowering serum uric acid levels, which is the primary therapeutic strategy for gout.[11][12] Several novel biphenyl carboxylic acid derivatives have shown potent URAT1 inhibition, with IC50 values superior to the clinical drug benzbromarone.[1][10][13]

Table 2: Representative Biological Activities of Biphenyl Carboxylic Acid Derivatives

| Compound Class/Example | Target/Activity | Potency (IC₅₀) | Reference(s) |

| Flurbiprofen, Diflunisal | COX Enzymes | Varies | [1] |

| Biphenyl Carboxylic Acid (Compound 3j) | MCF-7 & MDA-MB-231 (Anticancer) | 9.92 µM & 9.54 µM | [2] |

| Biphenyl Carboxylic Acid (Compound B21) | URAT1 Inhibition | 0.17 µM | [10] |

| Biphenyl-4-carboxylic Acid Amide (CA224) | Cdk4 Inhibition | - | [9] |

A Strategic Workflow for Target Identification and Validation

We propose a multi-pronged approach, beginning with computational predictions and progressing through targeted in vitro assays to unbiased, proteome-wide screening. This strategy maximizes efficiency and provides a self-validating system for confirming biological targets.

Caption: A strategic workflow for target identification and validation.

Experimental Protocols

In Vitro Target-Based Assays

This protocol is adapted from standard methods used to quantify prostaglandin E2 (PGE₂) production as a measure of COX activity.[14]

Objective: To determine the IC₅₀ of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

PGE₂ ELISA Kit

-

96-well microplates

Procedure:

-

Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the reaction buffer and pre-incubate with heme on ice for 10 minutes.

-

Inhibitor Incubation: In a 96-well plate, add 10 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 1 nM). Include vehicle control (DMSO) and a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Reaction Initiation: Add 170 µL of the enzyme-heme mixture to each well. Pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution (final concentration ~10 µM).

-

Reaction Termination: Incubate for 10 minutes at 37°C. Terminate the reaction by adding 10 µL of 1 M HCl.

-

PGE₂ Quantification: Dilute the reaction mixture into the assay buffer provided with the PGE₂ ELISA kit. Quantify the amount of PGE₂ produced according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This protocol utilizes a fluorescent substrate to measure transport activity in cells stably expressing human URAT1.[12]

Objective: To determine the IC₅₀ of the test compound against URAT1-mediated transport.

Materials:

-

HEK293 cells stably expressing human URAT1 (HEK-hURAT1) and mock-transfected control cells.

-

Fluorescent substrate: 6-carboxyfluorescein (6-CFL).

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

-

Test compound (dissolved in DMSO).

-

Known URAT1 inhibitor (e.g., benzbromarone, lesinurad) as a positive control.[10]

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed HEK-hURAT1 and mock cells into 96-well plates and culture until they reach ~90% confluency.

-

Pre-incubation: Wash the cells twice with Uptake Buffer. Add 100 µL of Uptake Buffer containing the test compound at various concentrations or controls. Incubate for 15 minutes at 37°C.

-

Transport Initiation: Add 100 µL of pre-warmed Uptake Buffer containing 6-CFL (final concentration ~240 µM) to each well to initiate uptake.

-

Transport Termination: Incubate for 5 minutes at 37°C. Terminate the transport by aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes with gentle shaking.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~492/517 nm).

-

Data Analysis: Subtract the fluorescence signal from mock-transfected cells to determine the URAT1-specific uptake. Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX assay.

Unbiased Target Identification

To discover novel or unexpected targets, unbiased approaches are essential. These methods do not rely on a pre-existing hypothesis.

This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[15][16]

Causality: The principle is that only proteins with a specific affinity for the compound will bind to the column, allowing them to be isolated and subsequently identified by mass spectrometry.[17]

Caption: Experimental workflow for affinity chromatography-mass spectrometry.

TPP is a powerful in-situ method that identifies targets based on ligand-induced changes in protein thermal stability.[18][19]

Causality: The binding of a small molecule to its target protein typically stabilizes the protein's structure, increasing its melting temperature. This change can be detected on a proteome-wide scale.[20]

Procedure Overview:

-

Cell Treatment: Treat intact cells with the test compound and a vehicle control.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 37°C to 67°C).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.

-

Proteomic Analysis: Analyze the soluble fraction from each temperature point using quantitative mass spectrometry (e.g., using TMT labeling).[21]

-

Data Analysis: For each identified protein, plot the relative soluble amount as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct or indirect interaction. Proteins that are stabilized (shift to the right) are potential targets.

Downstream Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are crucial to validate the interaction and elucidate the mechanism of action.

-

Western Blotting: If the target is part of a known signaling pathway (e.g., NF-κB), western blotting can be used to assess changes in the phosphorylation status or expression levels of key pathway components (e.g., phospho-IκBα, IκBα) in response to compound treatment.

-

Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA), a lower-throughput version of TPP, can be used to confirm that the compound engages the target protein within the complex environment of the cell.

-

Gene Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular effect of the compound is diminished in these cells, it provides strong evidence that the compound acts through that target.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a relatively unexplored molecule, its membership in the pharmacologically rich biphenyl carboxylic acid family provides a strong rationale for a thorough investigation of its biological targets. The structural alerts within the molecule point towards potential interactions with enzymes and transporters involved in inflammation, cancer, and metabolic disorders. The integrated workflow presented in this guide—combining predictive in silico methods, targeted in vitro and cell-based assays, and powerful unbiased proteomic approaches—provides a robust and scientifically rigorous framework for elucidating its mechanism of action. By systematically applying these methodologies, researchers can effectively deconvolve the polypharmacology of this compound, potentially uncovering novel therapeutic leads for a range of human diseases.

References

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Xia, Y., et al. (2025). NF-κB signaling in inflammation and cancer. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

-

Rowlinson, S. W., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Retrieved from [Link]

-

Miettinen, T. P., et al. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. Journal of Visualized Experiments. Retrieved from [Link]

-

Scott, J. S., et al. (2018). Drug safety is a barrier to the discovery and development of new androgen receptor antagonists. MedChemComm. Retrieved from [Link]

-

Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry. Retrieved from [Link]

-

Leuenberger, P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Retrieved from [Link]

-

Li, R., et al. (2015). Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Translational Cancer Research. Retrieved from [Link]

-

Hou, X., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (n.d.). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. Retrieved from [Link]

-

Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Molecules. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

-

Sun, S. C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Retrieved from [Link]

-

JoVE. (2023). NF-kB-dependent Signaling Pathway. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

-

Molecular Endocrinology. (n.d.). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

PubMed. (n.d.). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

PMC. (n.d.). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. Retrieved from [Link]

-

AACR Journals. (n.d.). NF-κB in Cancer: A Matter of Life and Death. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

-

Molecular Systems Biology. (n.d.). Thermal proteome profiling for interrogating protein interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel and potent URAT1 inhibitors bearing sulfamide scaffold for the treatment of gout. Retrieved from [Link]

-

YouTube. (2023). NF-κB signaling at the crossroads between chronic inflammation and cancer. Retrieved from [Link]

-

PMC. (n.d.). Thermal proteome profiling for interrogating protein interactions. Retrieved from [Link]

-

ACS Publications. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. scispace.com [scispace.com]

- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cube-biotech.com [cube-biotech.com]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. conductscience.com [conductscience.com]

- 18. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 20. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-bromo-4-methoxyphenyl)benzoic acid: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Introduction: The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents and functional materials. Among these, 3-(3-bromo-4-methoxyphenyl)benzoic acid represents a synthetically accessible scaffold with significant potential for further chemical exploration. This technical guide provides an in-depth exploration of this compound, from the historical context of its synthetic accessibility to detailed protocols for its preparation and a discussion of its potential applications in drug discovery and materials science. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a direct consequence of the revolutionary advances in cross-coupling chemistry.

The Foundational Breakthrough: A Brief History of the Suzuki-Miyaura Reaction

The ability to synthesize complex biaryl compounds such as 3-(3-bromo-4-methoxyphenyl)benzoic acid is largely indebted to the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first published by Akira Suzuki in 1979, stands as a monumental achievement in this field.[1][2] For their contributions to palladium-catalyzed cross-coupling in organic synthesis, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, were awarded the Nobel Prize in Chemistry in 2010.[1]

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[1][3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of boronic acids.[3][4] This reaction has become an indispensable tool for medicinal chemists and materials scientists for the construction of complex molecular architectures.[4][5]

Physicochemical Properties of 3-(3-bromo-4-methoxyphenyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₃ | |

| Molecular Weight | 307.14 g/mol | |

| IUPAC Name | 3-(3-bromo-4-methoxyphenyl)benzoic acid | |

| CAS Number | Not assigned | |

| Predicted XLogP3 | 4.1 | |

| Predicted Melting Point | > 200 °C | |

| Predicted Boiling Point | ~450 °C | |

| Appearance | White to off-white solid |

Synthesis of 3-(3-bromo-4-methoxyphenyl)benzoic acid

The most logical and efficient synthetic route to 3-(3-bromo-4-methoxyphenyl)benzoic acid is through a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of two key intermediates: 3-bromo-4-methoxyphenylboronic acid and methyl 3-bromobenzoate , followed by saponification of the resulting ester.

Experimental Workflow

Caption: Synthetic workflow for 3-(3-bromo-4-methoxyphenyl)benzoic acid.

Step 1: Synthesis of 3-bromo-4-methoxyphenylboronic acid (Precursor 1)

This precursor can be synthesized from the commercially available p-methoxybenzoic acid in two steps.

a) Bromination of p-methoxybenzoic acid:

-

Rationale: The methoxy group is an ortho-, para-director. To achieve bromination at the 3-position (ortho to the methoxy group and meta to the carboxylic acid), a Lewis acid catalyst like ferric chloride is employed.[6]

-

Protocol:

-

Dissolve p-methoxybenzoic acid in glacial acetic acid.

-

Add a catalytic amount of ferric chloride (FeCl₃).[6]

-

Slowly add a solution of bromine in glacial acetic acid at room temperature.[6]

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.[6]

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid and wash with water to obtain crude 3-bromo-4-methoxybenzoic acid.

-

b) Conversion to 3-bromo-4-methoxyphenylboronic acid:

-

Rationale: The aryl bromide is converted to a boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. This is a standard method for the preparation of arylboronic acids.[7]

-

Protocol:

-

Dissolve 3-bromo-4-methoxybenzoic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) and stir for 1 hour.

-

Add triisopropyl borate and allow the reaction to slowly warm to room temperature.[7]

-

Quench the reaction with aqueous hydrochloric acid.

-

Extract the product with an organic solvent, dry, and concentrate to yield 3-bromo-4-methoxyphenylboronic acid.[7]

-

Step 2: Synthesis of Methyl 3-bromobenzoate (Precursor 2)

-

Rationale: The carboxylic acid group of 3-bromobenzoic acid is protected as a methyl ester to prevent interference with the subsequent Suzuki-Miyaura coupling reaction. Fischer esterification is a classic and effective method for this transformation.

-

Protocol:

-

Dissolve 3-bromobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.[8]

-

Reflux the mixture for several hours until TLC analysis indicates completion of the reaction.[8]

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.[8]

-

Dry the organic layer and concentrate to obtain methyl 3-bromobenzoate.[8]

-

Step 3: Suzuki-Miyaura Coupling

-

Rationale: This is the key C-C bond-forming step, creating the biaryl backbone. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle.

-

Protocol:

-

To a reaction vessel, add 3-bromo-4-methoxyphenylboronic acid, methyl 3-bromobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Add a solvent system, typically a mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give the crude methyl 3-(3-bromo-4-methoxyphenyl)benzoate.

-

Purify the crude product by column chromatography.

-

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step 4: Saponification

-

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard procedure carried out under basic conditions.

-

Protocol:

-

Dissolve the purified methyl 3-(3-bromo-4-methoxyphenyl)benzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for a few hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain pure 3-(3-bromo-4-methoxyphenyl)benzoic acid.

-

Potential Applications in Drug Discovery and Materials Science

The 3-(3-bromo-4-methoxyphenyl)benzoic acid scaffold possesses several features that make it an attractive starting point for drug discovery and materials science research.

-

Medicinal Chemistry: Benzoic acid and its derivatives are found in a wide range of medicinally active compounds.[9][10][11] The biaryl structure allows for the exploration of three-dimensional space, which is crucial for binding to biological targets. The bromine atom provides a handle for further functionalization through additional cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The methoxy group can participate in hydrogen bonding and its metabolic stability can be tuned. This scaffold could be explored for its potential as an inhibitor of various enzymes or as a ligand for nuclear receptors.

-

Materials Science: Biaryl compounds are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials due to their rigid structures and tunable electronic properties. The carboxylic acid functionality allows for the incorporation of this molecule into larger polymeric structures or for its use as a linker in the formation of metal-organic frameworks (MOFs).

Conclusion

While the specific discovery of 3-(3-bromo-4-methoxyphenyl)benzoic acid may not be a landmark event in itself, its existence and accessibility are a testament to the power of modern synthetic organic chemistry. The Suzuki-Miyaura reaction has opened the door to the creation of a vast array of biaryl compounds, and the protocols outlined in this guide provide a clear and logical pathway for the synthesis of this particular scaffold. The versatile nature of its functional groups makes 3-(3-bromo-4-methoxyphenyl)benzoic acid a valuable building block for researchers in drug discovery and materials science, with the potential to contribute to the development of novel therapeutics and advanced materials.

References

-

PubChem. 3-Bromo-4-methoxybenzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. 2023. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. 2023. Available from: [Link]

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available from: [Link]

- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. 2023. Available from: [Link]

-

International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. 2023. Available from: [Link]

-

Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Available from: [Link]

-

PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

-

PrepChem.com. Preparation of 3-bromobenzoic acid. Available from: [Link]

-

ACS Publications. Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. 2026. Available from: [Link]

-

Chem-Impex. 3-Bromo-4-methylbenzoic acid methyl ester. Available from: [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. Available from: [Link]

-

PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. preprints.org [preprints.org]

- 10. srinichem.com [srinichem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Biphenyl Systems

Introduction: The Unique Landscape of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a fascinating and vital class of molecules, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their framework, consisting of two directly connected benzene rings with a carboxylic acid (-COOH) substituent, bestows a unique combination of properties: the rigidity and hydrophobicity of the biphenyl backbone and the versatile reactivity of the carboxyl group. This duality makes them invaluable synthetic intermediates.

However, the reactivity of the carboxylic acid group in these systems is not a simple extrapolation from that of benzoic acid. The interplay between the two phenyl rings introduces significant steric and electronic complexities that profoundly influence the behavior of the carboxyl moiety. A defining feature is the phenomenon of atropisomerism , where restricted rotation around the central carbon-carbon single bond, caused by bulky ortho substituents, can lead to separable, non-superimposable stereoisomers.[2][3][4] Understanding these interactions is paramount for researchers and drug development professionals seeking to harness the synthetic potential of these molecules.

This guide provides an in-depth exploration of the factors governing the reactivity of the carboxylic acid group in biphenyl systems. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights into key chemical transformations.

The Biphenyl Scaffold: A Duality of Steric and Electronic Effects

The reactivity of the carboxyl group is dictated by the unique conformational and electronic environment imposed by the biphenyl scaffold. Two primary factors are in constant interplay: steric hindrance and the transmission of electronic effects.

Steric Hindrance and Atropisomerism: The Conformational Gatekeeper

The most significant factor influencing the reactivity of biphenyl carboxylic acids is steric hindrance, particularly when substituents are present at the ortho positions (2, 2', 6, and 6').

-

Dihedral Angle: Repulsive interactions between ortho substituents on the two phenyl rings force the rings to twist out of planarity.[5] This twist, defined by the dihedral angle, can significantly shield the carboxylic acid group, hindering the approach of reagents.

-

Atropisomerism: If the ortho substituents are sufficiently bulky, the energy barrier to rotation around the C-C single bond can be high enough to allow for the isolation of stable rotational isomers, known as atropisomers.[2][3] The first experimental detection of atropisomerism was in a tetra-substituted biphenyl diacid.[2] This axial chirality is a critical consideration in drug design, as different atropisomers can exhibit vastly different biological activities.

A study on biphenylcarboxylic acid analogs highlighted that the low or non-existent biological inhibition by ortho-substituted compounds was directly related to the steric hindrance of the phenyl ring against the carboxyl group.[6] This conformationally-imposed hindrance is a central challenge in planning synthetic routes.[6]

Electronic Effects: Modulating Acidity and Electrophilicity

The electronic nature of substituents on both rings can influence the reactivity of the carboxylic acid group through inductive and resonance effects.

-

Acidity (pKa): Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the biphenyl scaffold increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity.[7]

-

Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon is the site of nucleophilic attack in many reactions.[8][9] Electron-withdrawing substituents enhance this electrophilicity, making the carboxylic acid more reactive towards nucleophiles. Conversely, electron-donating groups can decrease reactivity by stabilizing the partial positive charge.[7][8]

The extent to which these electronic effects are transmitted depends on the dihedral angle. A more planar conformation allows for better π-electron delocalization (conjugation) between the rings, enhancing the transmission of resonance effects.[10] As the rings twist, this conjugation is disrupted, and the electronic influence of one ring on the other diminishes.

Key Transformations of the Carboxylic Acid Group in Biphenyl Systems

The following sections detail common and critical reactions involving the carboxylic acid group in biphenyls, emphasizing the strategic considerations necessitated by the system's unique properties.

Amide Bond Formation: Overcoming Steric Challenges

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[11][12] However, the direct condensation of a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acid to form a highly unreactive carboxylate salt.[9][13] This necessitates the use of coupling reagents to "activate" the carboxylic acid.[12][13]

In biphenyl systems, especially those with ortho substituents, steric hindrance around the carboxyl group makes this transformation particularly challenging. The choice of coupling reagent is therefore critical.

Common Coupling Reagents:

-

Carbodiimides (DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used.[13] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13]

-

Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often more effective for sterically hindered substrates.[11] They are generally more reactive and can lead to higher yields and faster reaction times.

-

Phosphonium Salts (PyBOP, PyAOP): These reagents also show high efficiency in difficult coupling reactions.

| Coupling Reagent | Class | Advantages | Considerations |

| EDC (with HOBt/DMAP) | Carbodiimide | Water-soluble urea byproduct, good for many systems.[14] | May be less effective for severely hindered substrates. |

| DCC | Carbodiimide | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

| HATU | Uronium Salt | Highly reactive, excellent for hindered acids/amines, low racemization.[11] | Higher cost. |

| PyBOP | Phosphonium Salt | High coupling efficiency, suitable for solid-phase synthesis. | Byproducts can sometimes be difficult to remove. |

Field-Proven Experimental Protocol: Amide Coupling of a Hindered Biphenyl Carboxylic Acid using HATU

This protocol is designed for substrates where steric hindrance is a known challenge.

Step 1: Activation

-

Dissolve the biphenyl carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add HATU (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Coupling

-

Add the amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to overnight depending on the substrate's reactivity.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality: The choice of HATU is deliberate for hindered systems. Its mechanism involves the formation of a highly reactive HOBt-ester, which is less sterically demanding for the incoming amine to attack compared to the bulky O-acylisourea intermediate from DCC/EDC. DIPEA is used as a base because it is sterically hindered and non-nucleophilic, preventing it from competing with the primary amine in the coupling reaction.

Workflow for Hindered Amide Coupling

Caption: Acid-catalyzed cyclization to fluorenone.

Radical-based cyclizations are also possible. Biphenyl-2-carboxyl radicals can undergo intramolecular cyclization to yield δ-lactones. [15]

The Carboxylic Acid as a Directing Group: Precision Functionalization

In a powerful synthetic strategy known as Directed ortho Metalation (DoM), a functional group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. [16][17][18] The carboxylic acid group itself is incompatible with organolithium reagents due to its acidic proton. However, it can be converted into a potent directing group, such as a secondary or tertiary amide. The amide group chelates the lithium cation, positioning the base to deprotonate the sterically accessible C-H bond at the 2'-position of the adjacent ring or the 3-position of the same ring. [17][19] Mechanism of Directed ortho Metalation (DoM)

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Atropisomer - Wikipedia [en.wikipedia.org]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jackwestin.com [jackwestin.com]

- 10. researchgate.net [researchgate.net]

- 11. growingscience.com [growingscience.com]

- 12. hepatochem.com [hepatochem.com]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. baranlab.org [baranlab.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to palladium-catalyzed cross-coupling reactions involving 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require robust and reproducible protocols for the functionalization of this versatile building block. The protocols and discussions herein are grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Strategic Overview: Unleashing the Potential of a Privileged Scaffold

The biphenyl moiety is a cornerstone in the design of pharmaceuticals, agrochemicals, and functional materials. 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid offers three distinct points for chemical modification: the aryl bromide for cross-coupling, the carboxylic acid for amide bond formation or other derivatizations, and the biphenyl core itself. Palladium-catalyzed cross-coupling reactions are paramount for elaborating the aryl bromide, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance.

This guide will focus on several key palladium-catalyzed transformations that are particularly well-suited for this substrate:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Heck Reaction: For the arylation of alkenes.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Cyanation: For the introduction of a nitrile group.

The presence of both a carboxylic acid and a methoxy group on the biphenyl scaffold requires careful consideration of reaction conditions to achieve optimal yields and avoid potential side reactions.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid to form a Pd(II) intermediate. This is often the rate-determining step.[1]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst.[1]

The choice of ligands, base, and solvent is critical as they influence the rates of these elementary steps and the stability of the catalytic species.[2][3]

Experimental Protocols: A Practical Guide

The following protocols provide robust starting points for the cross-coupling of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid. Optimization may be required for specific coupling partners.

General Considerations and Safety

-

Reagent Purity: Use high-purity, degassed solvents. The quality of the palladium catalyst, ligands, and bases is critical for reproducibility.

-

Inert Atmosphere: Palladium-catalyzed reactions are typically sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. It is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[4][5]

-

Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and pyrophoric.[4][5] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Suzuki-Miyaura Coupling: For Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[7][8] The presence of the carboxylic acid may necessitate the use of a stronger base or protection as an ester to improve solubility and prevent catalyst inhibition.[9]

Protocol Workflow:

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Notes |

| Aryl Bromide | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | |

| Boronic Acid/Ester | 1.2 - 1.5 equiv | 1.5 - 2.0 equiv | Use of boronic esters can improve stability and handling. |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | [Pd(allyl)Cl]₂ (1-2.5 mol%) with ligand | Pre-catalysts can offer better reproducibility. |

| Ligand | PPh₃ (if using Pd(OAc)₂) (4-10 mol%) | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich phosphines are effective for challenging couplings.[2][8] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (3.0 equiv) | The carboxylate requires at least one equivalent of base. Additional base is for the catalytic cycle. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | t-BuOH/H₂O (4:1) or 2-MeTHF/H₂O (4:1) | Solvent choice can significantly impact solubility and reaction rate.[10] |

| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2 - 24 h | 12 - 48 h | Monitor by TLC or LC-MS until starting material is consumed. |

Causality Behind Choices:

-

Ligand Selection: For simple boronic acids, traditional phosphines like PPh₃ are often sufficient. However, for sterically hindered or electronically challenging partners, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields.[2]

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation.[8] The presence of the free carboxylic acid necessitates at least one equivalent of base for deprotonation. A biphasic solvent system (e.g., dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

Heck Reaction: For Olefin Arylation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[11][12]

Table 2: Recommended Conditions for the Heck Reaction

| Parameter | Condition | Notes |

| Aryl Bromide | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | |

| Alkene | 1.2 - 2.0 equiv | Electron-deficient alkenes (e.g., acrylates) are generally more reactive. |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | |

| Ligand | P(o-tol)₃ or P(t-Bu)₃ (4-10 mol%) | Bulky phosphines can improve reaction rates. |

| Base | Et₃N or K₂CO₃ (2.0 - 3.0 equiv) | An organic base often acts as both the base and a solvent. |

| Solvent | DMF, NMP, or Dioxane | High-boiling polar aprotic solvents are commonly used. |

| Temperature | 100 - 140 °C | High temperatures are often required for aryl bromides.[13] |

| Reaction Time | 12 - 48 h |

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[6][14]

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Notes |

| Aryl Bromide | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | |

| Amine | 1.2 - 1.5 equiv | |

| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalyst (2-4 mol%) | Precatalysts can be more air-stable and provide more consistent results. |

| Ligand | RuPhos or Xantphos (2-4 mol%) | The choice of ligand is crucial and depends on the amine.[15] |

| Base | NaOt-Bu or LiHMDS (1.5 - 2.0 equiv) | Strong, non-nucleophilic bases are required. |

| Solvent | Toluene or Dioxane | Anhydrous conditions are important. |

| Temperature | 80 - 110 °C | |

| Reaction Time | 4 - 24 h |

Sonogashira Coupling: For Alkyne Installation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.[3][16]

Table 4: Recommended Conditions for Sonogashira Coupling

| Parameter | Condition | Notes |

| Aryl Bromide | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | |

| Terminal Alkyne | 1.2 - 1.5 equiv | |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | |

| Copper Co-catalyst | CuI (1-5 mol%) | |

| Base | Et₃N or Diisopropylamine (excess) | The amine base also serves as the solvent. |

| Solvent | THF or DMF (if the amine is not used as the solvent) | |

| Temperature | Room Temperature to 80 °C | |

| Reaction Time | 2 - 12 h |

Palladium-Catalyzed Cyanation: For Nitrile Synthesis

This reaction introduces a cyano group, a versatile functional group that can be further transformed into amides, carboxylic acids, or amines.[4][17]

Table 5: Recommended Conditions for Cyanation

| Parameter | Condition | Notes |

| Aryl Bromide | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (1.0 equiv) | |

| Cyanide Source | Zn(CN)₂ (0.6 - 1.0 equiv) or K₄[Fe(CN)₆] (0.5 equiv) | Zinc cyanide is less toxic than alkali metal cyanides. K₄[Fe(CN)₆] is a non-toxic alternative.[18] |

| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalyst (2-4 mol%) | |

| Ligand | dppf or Xantphos (2-4 mol%) | |

| Solvent | DMF or DMAc | |

| Temperature | 100 - 140 °C | |

| Reaction Time | 6 - 24 h |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| No or low conversion | Inactive catalyst | Use a fresh palladium source or a more robust precatalyst. Ensure rigorous exclusion of air. |

| Poor choice of ligand/base/solvent | Screen different ligands, bases, and solvents.[2][10] | |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature. |

| Incompatible functional groups | Consider protecting the carboxylic acid as an ester. | |

| Formation of side products (e.g., homocoupling) | Presence of oxygen | Improve degassing of solvents and reaction vessel.[19] |

| Catalyst decomposition | Increase ligand to palladium ratio. | |

| Difficulty in product isolation/purification | Product is soluble in the aqueous phase as a carboxylate salt | Acidify the aqueous phase to pH < 4 before extraction to protonate the carboxylic acid.[20] |

| Emulsion formation during work-up | Add brine to the aqueous layer to break the emulsion. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Reddit discussion on Suzuki reactions with carboxylic acids. (2021). [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Shang, R., & Liu, L. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 76(21), 8874–8882. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Heravi, M. M., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 13735–13748. [Link]

-

Wikipedia. Decarboxylative cross-coupling. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]

-

Lee, D.-H., et al. (2017). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 15(32), 6754–6761. [Link]

-

Kumar, A., & Kumar, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37243–37262. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MacMillan, D. W. C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(17), 11494–11510. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15229–15231. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2698–2713. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

-

Szostak, M., et al. (2018). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 57(39), 12753–12757. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1104–1110. [Link]

-

Frontiers in Chemical Engineering. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

-

Sanford, M. S., et al. (2017). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 56(32), 9522–9526. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

Sources

- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. honrel.com [honrel.com]

- 5. implats.co.za [implats.co.za]

- 6. sifcoasc.com [sifcoasc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene and Its Bimetallic Nickel(II) Dichloride Complex: The Search for Precursors for Methoxycarbonylation Ligands | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. researchgate.net [researchgate.net]

- 19. Yoneda Labs [yonedalabs.com]

- 20. home.sandiego.edu [home.sandiego.edu]

Application Notes and Protocols: Esterification Strategies for 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Introduction

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its biphenyl scaffold, adorned with a bromine atom, a methoxy group, and a carboxylic acid, offers multiple points for chemical modification. The esterification of the carboxylic acid moiety is a critical step in the derivatization of this compound, enabling the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This document provides a comprehensive guide to the esterification of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, detailing various synthetic protocols and offering insights into the selection of the most appropriate method based on the desired ester and experimental constraints.

Challenges in the Esterification of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

The esterification of 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid presents several challenges that must be considered when selecting a synthetic strategy. The steric hindrance around the carboxylic acid group, imparted by the bulky biphenyl backbone, can significantly reduce the reaction rate. Furthermore, the electronic effects of the bromo and methoxy substituents can influence the reactivity of the carboxylic acid. The presence of the bromo substituent, in particular, necessitates the use of reaction conditions that are compatible with this functional group to avoid unwanted side reactions.

Comparative Overview of Esterification Methods